1-Benzyl-1H-indole-4-carbonitrile
Overview
Description
1-Benzyl-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, characterized by a benzyl group attached to the nitrogen atom and a carbonitrile group at the fourth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
1-Benzyl-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-benzylindole with a suitable nitrile source under specific conditions. For instance, the reaction of 1-benzylindole with cyanogen bromide in the presence of a base like triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-Benzyl-1H-indole-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-3-carbonitrile
- 1-Benzyl-1H-indole-2-carbonitrile
- 1-Benzyl-1H-indole-5-carbonitrile
Comparison: 1-Benzyl-1H-indole-4-carbonitrile is unique due to the position of the carbonitrile group at the fourth position of the indole ring.
Biological Activity
1-Benzyl-1H-indole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 248.28 g/mol. The compound features an indole moiety, which is known for its biological significance, particularly in drug discovery.
The biological activity of this compound primarily involves the following mechanisms:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for various receptors, influencing cellular signaling pathways.
- Tubulin Interaction : It has been shown to bind to the colchicine site on tubulin, inhibiting polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activities
The compound has demonstrated various biological activities across different studies:
Antitumor Activity
- Cell Lines : Research indicates that this compound induces apoptosis in several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cells. The IC50 values observed range from 5 to 15 µM depending on the cell line .
Antiparasitic Activity
- Inhibition of Parasite Growth : Similar compounds have shown promising antiparasitic effects against Toxoplasma gondii and Cryptosporidium parvum, suggesting potential applications for this compound in treating parasitic infections .
Biochemical Pathways
The interaction of this compound with various biochemical pathways is significant:
Pathway | Effect |
---|---|
Tubulin Polymerization | Inhibition leading to cell cycle arrest |
Apoptosis Induction | Activation of caspases and mitochondrial pathways |
Metabolic Pathways | Interaction with cytochrome P450 enzymes |
Study on Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction .
Pharmacokinetics and Toxicology
A pharmacokinetic study indicated that this compound exhibits favorable absorption characteristics with a half-life conducive to therapeutic applications. Toxicological assessments showed minimal adverse effects at therapeutic doses, reinforcing its potential as a lead compound in drug development.
Properties
IUPAC Name |
1-benzylindole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZDFZJZXNPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651892 | |
Record name | 1-Benzyl-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177548-00-4 | |
Record name | 1-Benzyl-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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